3,3a-Dihydroimidazo[1,2-a]quinoxaline
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Overview
Description
3,3a-Dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-Dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 1-(2-isocyanophenyl)-1H-pyrroles, which leads to the formation of pyrrolo[1,2-a]quinoxaline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production, with appropriate optimization of reaction conditions and catalysts to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3a-Dihydroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly when halogenated derivatives are used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride and potassium carbonate are often used in substitution reactions.
Major Products
Oxidation: The major products of oxidation reactions are sulfones.
Substitution: Substitution reactions can yield a variety of derivatives, including 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives.
Scientific Research Applications
3,3a-Dihydroimidazo[1,2-a]quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal agent against phytopathogenic fungi.
Medicine: It exhibits anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Industry: The compound’s derivatives are being investigated for use as agricultural fungicides.
Mechanism of Action
The mechanism of action of 3,3a-Dihydroimidazo[1,2-a]quinoxaline involves disrupting cellular processes in target organisms. For example, its antifungal activity is attributed to its ability to disrupt hyphal differentiation, spore germination, and germ tube growth . In cancer cells, the compound targets specific molecular pathways, including the inhibition of phosphodiesterases and kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3,3a-Dihydroimidazo[1,2-a]quinoxaline can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxaline: This compound shares a similar structure but differs in the position of the nitrogen atoms in the ring system.
Pyrrolo[1,2-a]quinoxaline: This derivative is formed when pyrroles are used instead of imidazoles in the synthesis process.
The uniqueness of this compound lies in its specific biological activities and the versatility of its chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9N3 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
3,3a-dihydroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7,10-11H |
InChI Key |
AVJCRMUWQQDESX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3N2C=CN3 |
Origin of Product |
United States |
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